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2,6-Dibromo-3-fluoro-p-xylene

Cat. No.: B12847765
M. Wt: 281.95 g/mol
InChI Key: BXGGXSSMPILBLD-UHFFFAOYSA-N
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Description

Significance of Xylene Scaffolds in Synthetic Chemistry

The xylene scaffold, consisting of a benzene (B151609) ring substituted with two methyl groups, is a fundamental building block in synthetic chemistry. wikipedia.org Its three isomers—ortho-, meta-, and para-xylene—offer distinct geometric arrangements of their methyl groups, which can influence the reactivity and properties of the resulting derivatives. wikipedia.org The p-xylene (B151628) isomer, in particular, is a high-value petrochemical used extensively as a precursor for terephthalic acid and dimethyl terephthalate (B1205515), the monomers for polyethylene (B3416737) terephthalate (PET). wikipedia.org

Beyond bulk chemical production, the xylene framework is integral to the design of more specialized molecules. It provides a rigid, well-defined core that can be functionalized to create ligands for transition metal catalysis, building blocks for polymers, and scaffolds for peptidomimetics in medicinal chemistry. researchgate.netnih.govnih.gov The presence of the methyl groups offers sites for further chemical modification, such as benzylic halogenation or oxidation, expanding the synthetic possibilities. researchgate.netgoogle.com For instance, xylene-based scaffolds have been used to create macrocycles with specific binding properties and to develop mimetics of proteins for therapeutic applications. nih.govnih.govbohrium.com

Strategic Importance of Halogenation in Aromatic Systems

Halogenation is a cornerstone of synthetic organic chemistry, involving the introduction of one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule. numberanalytics.com On aromatic systems, this is typically achieved through electrophilic aromatic substitution. wikipedia.org The strategic placement of halogens is critically important for several reasons:

Reactivity Modification: Halogens withdraw electron density from the aromatic ring through induction, which deactivates the ring toward further electrophilic substitution. However, they also direct incoming electrophiles to the ortho and para positions due to resonance effects. This dual nature allows for controlled, stepwise functionalization of the aromatic core.

Synthetic Handles: Halogen atoms, particularly bromine and iodine, are excellent leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This transforms a relatively inert C-H bond into a reactive C-X (X = Br, I) bond, providing a gateway to form new carbon-carbon and carbon-heteroatom bonds. mt.com

Property Modulation: The introduction of halogens significantly alters the physicochemical properties of a molecule. numberanalytics.com For example, fluorine substitution can enhance metabolic stability and binding affinity in drug candidates, a common strategy in pharmaceutical development. testbook.com The size and polarizability of the halogen atom can also be used to control solid-state packing and material properties.

The reactivity of halogens in these reactions varies, with the order typically being I > Br > Cl > F for leaving group ability in cross-coupling, while the reactivity for electrophilic substitution is F > Cl > Br > I. mt.comnumberanalytics.com This differential reactivity is a powerful tool for selective synthesis.

Unique Perturbations Introduced by Bromine and Fluorine Substituents on p-Xylene

The subject of this article, 2,6-Dibromo-3-fluoro-p-xylene, features a unique substitution pattern on the p-xylene core. The presence of two bromine atoms and one fluorine atom introduces significant electronic and steric perturbations.

Electronic Effects: Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. Fluorine is the most electronegative element, and its -I effect is pronounced. The bromine atoms also contribute to this electron withdrawal. Concurrently, the halogens exert an electron-donating resonance effect (+R) by sharing their lone pairs with the π-system of the ring. For fluorine, the inductive effect typically dominates its electronic influence, whereas for bromine, the effects are more balanced but still result in net deactivation of the ring. In this compound, the combined inductive pull of three halogen atoms makes the aromatic ring significantly electron-deficient.

Steric Effects: The substitution pattern creates a sterically crowded environment. The two bromine atoms are positioned ortho to the same methyl group (at C1) and flank the fluorine atom. Bromine atoms are considerably larger than hydrogen atoms, and their placement at the 2 and 6 positions creates significant steric hindrance around the adjacent methyl group and the remaining C-H bond on the ring. acs.org This steric bulk can influence the conformation of the molecule and restrict access to nearby reactive sites, potentially directing reactions to less hindered positions. Theoretical studies on related dihalogenated p-xylenes show that halogen substitution distorts the bond angles of the benzene ring from the ideal 120°. nih.gov

The combination of these electronic and steric factors makes this compound a highly specialized building block. The two bromine atoms are chemically distinct due to their proximity to the fluorine atom, which could allow for selective functionalization in cross-coupling reactions under carefully controlled conditions.

Research Landscape of Polyhalogenated Aromatic Compounds as Synthetic Intermediates

Polyhalogenated aromatic compounds (arenes bearing multiple halogen substituents) are crucial intermediates in organic synthesis. google.comresearchgate.net Their importance stems from the ability to undergo sequential and site-selective cross-coupling reactions, enabling the construction of complex, highly substituted aromatic structures that would be difficult to access otherwise.

The research landscape is focused on several key areas:

Method Development: Chemists are continuously developing new catalysts and reaction conditions to control the regioselectivity of reactions on polyhalogenated arenes. By tuning ligands, metal catalysts, and reaction parameters, it is possible to selectively react one halogen over another (e.g., an iodine before a bromine, or a less sterically hindered bromine before a more hindered one).

Complex Molecule Synthesis: These intermediates are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and conductive polymers. google.comnumberanalytics.com For example, 2,6-disubstituted anilines, which can be prepared from polyhalogenated precursors, are key intermediates for certain fungicides. google.com

Materials Science: The introduction of multiple halogens can impart specific properties, such as flame resistance. Polybrominated compounds have been used extensively as flame retardants or as intermediates to produce them. google.com

The compound this compound fits squarely within this landscape as a potential building block for creating highly substituted, functionalized p-xylene derivatives for a variety of advanced applications.

Compound Data

Compound Name Synonym(s) Structure
This compoundBenzene, 1,5-dibromo-3-fluoro-2,4-dimethyl-C8H7Br2F
p-Xylene1,4-DimethylbenzeneC8H10
Terephthalic acidBenzene-1,4-dicarboxylic acidC8H6O4
Dimethyl terephthalateC10H10O4
2,6-Dibromo-4-trifluoromethoxyanilineC7H4Br2F3NO
ThifluzamideC13H6Br2F6N2O2S

Chemical Properties of this compound

Property Value
CAS Number 1781113-11-8 dakenchem.com
Molecular Formula C8H7Br2F
Molecular Weight 281.95 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2F B12847765 2,6-Dibromo-3-fluoro-p-xylene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

1,3-dibromo-4-fluoro-2,5-dimethylbenzene

InChI

InChI=1S/C8H7Br2F/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,1-2H3

InChI Key

BXGGXSSMPILBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)Br)C)Br

Origin of Product

United States

Synthetic Methodologies for 2,6 Dibromo 3 Fluoro P Xylene and Analogues

Regioselective Bromination Strategies

The introduction of two bromine atoms at the C2 and C6 positions of a 3-fluoro-p-xylene precursor is a key challenge. The electronic properties of the starting material, where positions 2, 5, and 6 are all activated for electrophilic attack, require methods that offer high regioselectivity.

Electrophilic aromatic substitution (EAS) is a fundamental method for halogenating arenes. lumenlearning.commasterorganicchemistry.com In this approach, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is used to polarize the bromine molecule (Br₂), generating a potent electrophile that can be attacked by the electron-rich aromatic ring. masterorganicchemistry.commakingmolecules.com

The reaction proceeds in three main steps:

Activation of the Electrophile: The Lewis acid coordinates with a bromine molecule, creating a highly polarized complex (Br-Br-FeBr₃) that behaves as a source of "Br+".

Nucleophilic Attack: The aromatic ring attacks the electrophilic bromine atom, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. lumenlearning.com

Deprotonation: A weak base removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and regenerating the Lewis acid catalyst. makingmolecules.com

For the synthesis of 2,6-Dibromo-3-fluoro-p-xylene from 3-fluoro-p-xylene, the directing effects of the methyl and fluoro groups are crucial. Both methyl groups and the fluorine atom direct incoming electrophiles to the ortho and para positions. Consequently, positions 2, 5, and 6 are all electronically activated. Standard bromination of p-xylene (B151628) is known to predominantly yield the 2,5-dibromo isomer, with the 2,6-isomer being a minor product at best. google.com Achieving the desired 2,6-disubstitution via this method would likely require specific catalysts or conditions that favor kinetic control or exploit steric hindrance to guide the substitution pattern, though this remains a significant challenge.

Table 1: Comparison of Lewis Acids in Electrophilic Aromatic Halogenation

Lewis Acid Catalyst Typical Halogenating Agent Characteristics
FeBr₃ / FeCl₃ Br₂ / Cl₂ Standard, effective catalysts for bromination and chlorination of benzene (B151609) and its derivatives. lumenlearning.commasterorganicchemistry.com
AlCl₃ / AlBr₃ Cl₂ / Br₂ Highly reactive Lewis acids; can sometimes lead to side reactions or isomerization. masterorganicchemistry.com
ZrCl₄ NBS, NCS, NIS Catalyzes halogenation of various aromatic compounds with high selectivity under mild conditions. researchgate.net

While N-Bromosuccinimide (NBS) is famously used for the allylic and benzylic bromination of alkenes and alkylarenes under photochemical or radical initiation conditions (the Wohl-Ziegler reaction), it can also serve as a source of electrophilic bromine for aromatic substitution. newera-spectro.comorganic-chemistry.org The reactivity of NBS can be tuned by the choice of solvent and catalyst.

In the context of aromatic bromination, NBS is often used with strong acids or in polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP). researchgate.net These conditions enhance the electrophilicity of the bromine atom, facilitating the attack by the aromatic ring. The regioselectivity of NBS bromination can differ from that of Br₂ with a Lewis acid, sometimes offering a pathway to less common isomers. mdpi.com For instance, certain substrates show altered ortho/para ratios when brominated with NBS in specific solvent systems. researchgate.net

A photochemical approach to aromatic bromination is less common than radical benzylic bromination. However, light can be used to generate bromine radicals from sources like BrCCl₃, which can participate in complex reaction pathways. researchgate.net For the specific synthesis of this compound, an NBS-based method would need to overcome the inherent tendency for substitution at the more activated and sterically accessible C5 position.

Table 2: Influence of Reaction Conditions on NBS Bromination

Reagent System Substrate Type Key Feature
NBS / Silica (B1680970) Gel Activated Aromatics Provides a solid support that can influence regioselectivity. mdpi.com
NBS in HFIP Arenes & Heterocycles HFIP acts as a mildly acidic, hydrogen-bond-donating solvent that activates NBS for electrophilic attack, often with high regioselectivity. researchgate.net
NBS / Light (CFL) Benzylic Compounds Classic conditions for radical-based benzylic bromination, not aromatic substitution. newera-spectro.comorganic-chemistry.org

Directed ortho-metallation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic rings. harvard.edu This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source, to install a substituent with pinpoint accuracy.

In the case of 3-fluoro-p-xylene, the fluorine atom can act as a modest DMG. Deprotonation of fluoroarenes often occurs at a position adjacent to the fluorine atom. researchgate.net Therefore, treating 3-fluoro-p-xylene with a strong lithium amide base or an organolithium reagent could selectively generate the lithiated species at the C2 and C6 positions. Subsequent quenching of this intermediate with a suitable bromine source (e.g., Br₂, 1,2-dibromoethane) would install the bromine atoms precisely at the desired locations. This two-step sequence, repeated for the second bromine, represents one of the most promising theoretical routes to pure this compound, bypassing the regioselectivity issues of electrophilic substitution. The bromine atom itself can also act as a directing group for a second metalation. nih.gov

Table 3: Selected Directed Metalation Groups (DMGs) in Organic Synthesis

Directing Group Typical Base Relative Directing Ability
-CONR₂ s-BuLi / TMEDA Strong
-SO₂NR₂ n-BuLi Strong
-OCH₃ n-BuLi / t-BuLi Moderate
-F LDA / n-BuLi Moderate to Weak

This strategy involves introducing functional groups onto the 3-fluoro-p-xylene core that can either be used to direct the bromination steps or to block certain positions from reacting. After the desired dibromo pattern is achieved, these auxiliary functional groups are removed or converted.

For example, one could introduce a blocking group, such as a sulfonic acid (-SO₃H) or a trialkylsilyl (-SiR₃) group, at the C5 position. With the most reactive site blocked, electrophilic bromination would be forced to occur at the remaining activated positions, C2 and C6. Following dibromination, the blocking group would be removed (e.g., desulfonation with acid or desilylation with fluoride).

Alternatively, one could start with a pre-functionalized precursor like 2,6-diamino-3-fluoro-p-xylene. The amino groups could then be converted to bromo groups via the Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) bromide salt. While effective, this approach would depend on the successful synthesis of the specific diamino precursor.

Stereoselective Fluorination Protocols

An alternative synthetic paradigm involves introducing the fluorine atom at a later stage onto a pre-existing dibromo-p-xylene scaffold. This is particularly relevant for creating analogues where the fluorine position might be varied.

The Balz-Schiemann reaction is the classic method for introducing a fluorine atom onto an aromatic ring by replacing an amino group. researchgate.netwikipedia.org This process involves the transformation of a primary aromatic amine into a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source to yield the aryl fluoride.

The key steps are:

Diazotization: The starting aromatic amine (e.g., 3-amino-2,6-dibromo-p-xylene) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form an aryl diazonium salt ([Ar-N₂]⁺).

Anion Exchange: The diazonium salt is treated with an aqueous solution of tetrafluoroboric acid (HBF₄) or a similar reagent like hexafluorophosphoric acid (HPF₆), which precipitates the corresponding diazonium tetrafluoroborate (B81430) ([Ar-N₂]⁺[BF₄]⁻) or hexafluorophosphate (B91526) salt. wikipedia.org

Thermal Decomposition: The isolated and dried diazonium salt is heated, causing it to decompose with the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), leaving the desired aryl fluoride. researchgate.net

This method offers a highly regioselective way to install a fluorine atom, as its position is dictated by the location of the amino group on the precursor. It remains a cornerstone for the synthesis of many fluoroaromatic compounds.

Table 4: Illustrative Examples of the Balz-Schiemann Reaction

Starting Amine Product Typical Yield (%)
Aniline Fluorobenzene ~87% researchgate.net
p-Toluidine 4-Fluorotoluene High
m-Nitroaniline 3-Fluoronitrobenzene Moderate

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) represents a powerful method for introducing a fluorine atom onto an aromatic ring. The reaction mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a negatively charged Meisenheimer complex. nih.gov For this reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. masterorganicchemistry.com

In the context of synthesizing this compound, a hypothetical SNAr pathway would involve a precursor such as 2,6-dibromo-3-nitro-p-xylene. In this scenario, the nitro group acts as a potent activating group, facilitating the attack of a nucleophilic fluoride source (e.g., KF, CsF) to displace the nitro group. The high electronegativity of fluorine also helps to activate aromatic rings toward nucleophilic attack, although its own displacement is difficult due to the strength of the C-F bond. masterorganicchemistry.com This process, known as fluorodenitration, is a well-established method for synthesizing fluoroarenes. beilstein-journals.org

Table 1: Hypothetical SNAr Approach for Fluorine Incorporation

Precursor MoleculeActivating GroupLeaving GroupFluoride SourcePotential Product
2,6-Dibromo-3-nitro-p-xyleneNitro (-NO₂)Nitro (-NO₂)Potassium Fluoride (KF) with a phase-transfer catalystThis compound
2,3,6-Tribromo-p-xyleneBromo (-Br)Bromo (-Br) at C3Cesium Fluoride (CsF)This compound

Electrophilic Fluorination Strategies

Electrophilic fluorination offers a complementary approach where a fluorine atom is introduced as an electrophile ("F⁺"). This method involves the reaction of an electron-rich aromatic substrate with a reagent containing a polarized bond to fluorine, typically a nitrogen-fluorine (N-F) bond. wikipedia.org These N-F reagents are designed with strong electron-withdrawing groups attached to the nitrogen, which decreases electron density on the fluorine atom and enhances its electrophilicity. wikipedia.org

For the synthesis of this compound, this strategy would likely start with 2,6-dibromo-p-xylene (B2429120) as the substrate. The success of this reaction would heavily depend on the directing effects of the existing methyl and bromo substituents. The two bromine atoms are deactivating but ortho-, para-directing, while the methyl groups are activating and ortho-, para-directing. The combined directing effects would need to favor fluorination at the C3 position over the C5 position. The choice of a highly selective fluorinating agent and carefully optimized reaction conditions would be critical to achieve the desired regioselectivity.

Table 2: Common Electrophilic Fluorinating Agents

Reagent NameAcronymCharacteristics
N-FluorobenzenesulfonimideNFSIA mild and widely used reagent with a broad substrate scope. brynmawr.edu
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®A highly effective and commercially available fluorinating agent. masterorganicchemistry.com
N-Fluoro-o-benzenedisulfonimideNFOBSAn effective reagent, though less common than NFSI or Selectfluor. wikipedia.org

Convergent and Divergent Synthetic Routes

Divergent Synthesis : This approach begins with a central core molecule that is successively modified. Different reaction pathways can diverge from a common intermediate to produce a variety of related structures. The sequential halogenation of p-xylene is a classic example of a divergent route.

For the target compound, a divergent strategy based on sequential halogenation is the most logical and commonly employed approach in the synthesis of polyhalogenated aromatics.

Sequential Halogenation Pathways

Sequential halogenation is the most direct synthetic route, involving the stepwise introduction of bromine and fluorine atoms onto the p-xylene scaffold. The primary challenge in this approach is achieving the correct regiochemistry. The directing effects of the substituents introduced at each step dictate the position of the next incoming halogen.

A plausible, albeit challenging, pathway would involve the careful orchestration of bromination and fluorination steps. Standard bromination of p-xylene predominantly yields the 2,5-dibromo isomer, with the 2,6-isomer being a minor product, if formed at all. google.com Therefore, a successful synthesis must circumvent this inherent regiochemical preference. This can often be achieved by introducing a strong directing group to control the positions of halogenation, which is later removed or converted into one of the desired substituents.

For instance, a synthetic sequence could begin with a substrate like 3-amino-p-xylene. The amino group would direct subsequent brominations to the ortho positions (C2 and C6). The resulting 2,6-dibromo-3-amino-p-xylene could then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by fluorine using reagents like fluoroboric acid (HBF₄).

Table 3: Illustrative Sequential Halogenation Pathway

StepStarting MaterialReagentsIntermediate/ProductRationale
13-Amino-p-xyleneBr₂, Acetic Acid2,6-Dibromo-3-amino-p-xyleneThe strongly activating amino group directs bromination to the two ortho positions.
22,6-Dibromo-3-amino-p-xylene1. NaNO₂, HCl2. HBF₄, heatThis compoundDiazotization of the amine followed by a Schiemann reaction to install the fluorine atom.

Tandem Reaction Architectures for Complex Dibromo-fluoro-p-xylene Syntheses

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur in a single synthetic operation without isolating intermediates. This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste.

While tandem reactions are highly valuable in synthesizing complex natural products, their specific application to produce this compound is not extensively documented in the literature. A hypothetical tandem process could involve a one-pot, multi-step sequence. For example, a directed ortho-lithiation of a protected 3-fluoro-p-xylene derivative could be followed by sequential quenching with two different electrophilic bromine sources. However, such a route would require exquisite control over reactivity and is currently speculative. The development of catalytic tandem reactions for the precise halogenation of aromatic compounds remains an area of active research. researchgate.netnih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies for polyhalogenated compounds. uni-lj.siiupac.org Green chemistry aims to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, and the use of less hazardous substances. yale.edusigmaaldrich.com

In the synthesis of this compound, several green principles can be applied:

Waste Prevention : Designing syntheses to minimize byproducts. Catalytic methods are preferred over stoichiometric ones. sigmaaldrich.com

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. Substitution reactions often have lower atom economy than addition reactions.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. ftloscience.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com

Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. ftloscience.com

Table 4: Application of Green Chemistry Principles

PrincipleApplication in Halogenation Synthesis
Prevention Use of catalytic halogenation methods to reduce inorganic waste streams (e.g., spent Lewis acids). sigmaaldrich.com
Atom Economy Designing routes that maximize the incorporation of halogen atoms from the reagent into the product.
Safer Solvents Exploring solvent-free reaction conditions or using recyclable or biodegradable solvents. ftloscience.com
Catalysis Developing selective catalysts for direct C-H functionalization to install halogens, avoiding the need for directing groups. sigmaaldrich.com
Reduce Derivatives Avoiding the use of protecting or directing groups to shorten the synthesis and reduce waste. sigmaaldrich.com

Purification and Isolation Methodologies for Polyhalogenated Xylenes

The final stage of any synthesis is the purification and isolation of the target compound in high purity. For polyhalogenated xylenes, which are often crystalline solids at room temperature, several standard laboratory techniques are employed. The choice of method depends on the physical properties of the desired product and the nature of the impurities, which often include regioisomers.

Recrystallization : This is a primary technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. It is highly effective for removing minor impurities and obtaining high-purity crystalline material.

Distillation : For liquid products or solids with a relatively low melting point, vacuum distillation can be an effective purification method. It separates compounds based on differences in their boiling points. google.comprepchem.com

Column Chromatography : This is a versatile technique for separating complex mixtures, particularly for isolating the desired product from isomeric byproducts that have similar physical properties. It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina).

Soxhlet Extraction : This method is useful for extracting a compound of limited solubility from a solid matrix or for washing insoluble impurities from the desired product. acs.org

Table 5: Comparison of Purification Methodologies

MethodPrincipleBest Suited ForAdvantagesDisadvantages
Recrystallization Differential solubilityCrystalline solids with thermally stable impuritiesHigh purity achievable, scalableRequires finding a suitable solvent, potential for product loss
Distillation Differential boiling pointsLiquids or low-melting solids with non-volatile impuritiesEffective for large quantities, removes non-volatile impuritiesNot suitable for thermally sensitive compounds or separating close-boiling isomers
Column Chromatography Differential adsorptionSeparating complex mixtures, especially isomersHigh resolution, applicable to a wide range of compoundsCan be time-consuming, requires significant solvent, may be difficult to scale up

Reaction Mechanisms and Chemical Transformations Involving 2,6 Dibromo 3 Fluoro P Xylene

Mechanistic Investigations of Carbon-Halogen Bond Reactivity

The reactivity of 2,6-Dibromo-3-fluoro-p-xylene is largely dictated by the nature of its carbon-halogen bonds. The differing electronegativity and bond strengths of the C-Br and C-F bonds are fundamental to understanding the selective activation and cleavage pathways that this molecule can undergo.

Reactivity of Aryl Bromides: Activation and Cleavage Pathways

The two carbon-bromine (C-Br) bonds in this compound are the more reactive sites for many chemical transformations, particularly those involving transition metal catalysis. In reactions like the Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides, and significantly more so than aryl fluorides. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.

Activation of the C-Br bond typically proceeds via an oxidative addition mechanism with a low-valent transition metal catalyst, such as Palladium(0). The catalyst inserts itself into the C-Br bond, forming an organopalladium(II) intermediate. This step is the rate-determining step in many cross-coupling reactions and is facilitated by the relatively weaker nature of the C-Br bond.

Reactivity of Aryl Fluorides: Comparative Analysis

In contrast to the C-Br bonds, the carbon-fluorine (C-F) bond in this compound is considerably stronger and less reactive. Fluorine's high electronegativity results in a highly polarized C-F bond with significant ionic character, making it difficult to cleave. Consequently, oxidative addition of a transition metal catalyst into a C-F bond requires much harsher reaction conditions or highly specialized catalyst systems. This difference in reactivity allows for selective reactions at the brominated positions while leaving the C-F bond intact.

Table 1: Comparative Properties of Carbon-Halogen Bonds

Bond TypeBond Dissociation Energy (kJ/mol)Electronegativity of Halogen (Pauling Scale)General Reactivity in Cross-Coupling
C-F~5443.98Low
C-Br~3392.96High

Note: Values are generalized for aryl halides and can vary slightly based on the specific molecular structure.

Ortho-Directed Metallation and Lithiation at Brominated Sites

Ortho-directed metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.nettcichemicals.com In this process, a functional group on the ring, known as a directing metalation group (DMG), coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. tcichemicals.comsigmaaldrich.com

In the case of this compound, the fluorine atom can act as a moderate directing group. sigmaaldrich.com This would typically direct lithiation to the C4 position. However, halogen-metal exchange is a much faster process with aryl bromides. When treated with strong bases like alkyllithiums at low temperatures, one of the bromine atoms can be selectively exchanged for a lithium atom. The bromine at the C2 position is flanked by a methyl group and the fluorine atom, while the C6 bromine is flanked by a methyl group and a hydrogen. The electronic and steric environment influences which bromine is more susceptible to this exchange, often allowing for regioselective lithiation at one of the brominated sites. This lithiated intermediate can then be trapped with various electrophiles to introduce new functional groups.

Aryne Formation and Trapping Strategies

Aryl halides can serve as precursors to highly reactive intermediates known as arynes (or benzynes) upon treatment with a very strong base. manchester.ac.uk For this compound, treatment with a strong base like sodium amide or an organolithium reagent could potentially lead to the elimination of HBr to form a fluoro-dibromo-benzyne intermediate. The position of the triple bond would depend on which proton is abstracted. The fluorine atom's inductive effect can influence the acidity of adjacent protons, thus directing the regioselectivity of the aryne formation. Once formed, these strained intermediates rapidly react with available trapping agents, such as dienes in a [4+2] cycloaddition or with nucleophiles.

Cross-Coupling Reactions and Derived Architectures

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds in this compound makes it an excellent substrate for selective cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. tcichemicals.com It is one of the most versatile methods for forming C-C bonds. researchgate.net

Given the high reactivity of aryl bromides in this reaction, this compound can readily undergo Suzuki-Miyaura coupling at the C-Br positions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or di-arylation. A single equivalent of the organoboron reagent under mild conditions would favor the substitution of just one bromine atom, leaving the second C-Br bond and the C-F bond untouched for subsequent transformations. The use of excess boronic acid and more forcing conditions would lead to the substitution of both bromine atoms. The C-F bond would remain unreacted under standard Suzuki-Miyaura conditions.

Table 2: Hypothetical Suzuki-Miyaura Reaction Yields for this compound

This interactive table shows potential outcomes based on varying reaction conditions in a Suzuki-Miyaura coupling reaction.

Aryl Boronic AcidEquivalents of Boronic AcidCatalyst SystemProductExpected Yield
Phenylboronic acid1.1Pd(PPh₃)₄ / Na₂CO₃Mono-arylated ProductHigh
Phenylboronic acid2.5Pd(PPh₃)₄ / Na₂CO₃Di-arylated ProductHigh
4-Methoxyphenylboronic acid1.1Pd(dppf)Cl₂ / K₃PO₄Mono-arylated ProductVery High
4-Methoxyphenylboronic acid2.5Pd(dppf)Cl₂ / K₃PO₄Di-arylated ProductVery High

Note: This table is illustrative of expected outcomes based on general principles of Suzuki-Miyaura reactions. Actual yields would require experimental validation.

Lack of Specific Research Data Precludes Article Generation on "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific research data on the chemical compound "this compound" to generate the requested article. The user's instructions demanded a thorough and scientifically accurate article focusing solely on specific reaction mechanisms and chemical transformations involving this particular compound, including detailed research findings and data tables.

The outlined sections for the article were:

Radical-Mediated Transformations

Despite extensive searches for scholarly articles, patents, and chemical data repositories, no specific experimental studies, reaction protocols, or datasets were found that detail the application of Negishi, Stille, Buchwald-Hartwig, or Sonogashira couplings to this compound. Similarly, literature describing Nucleophilic Aromatic Substitution (SNAr), Vicarious Nucleophilic Substitution (VNS), or radical-mediated transformations for this specific substrate could not be located.

While general principles of these well-established reactions are widely documented for a variety of aryl halides, the strict requirement to focus solely on "this compound" and to include "detailed research findings" cannot be met without specific published evidence. The available information does not provide the necessary reaction conditions, yields, catalyst systems, or mechanistic insights pertinent to this exact molecule.

Furthermore, information regarding the synthesis of this compound itself is scarce, suggesting it may not be a commonly studied compound. For instance, literature on the dibromination of p-xylene (B151628) indicates that the 2,6-isomer is typically formed in negligible quantities, if at all.

Given the constraints to adhere strictly to the provided outline and to base the content on factual, sourced research findings, it is not possible to produce an article that is both scientifically accurate and fulfills the user's specific requirements. Generating content would necessitate speculation or the inclusion of information on related but distinct chemical compounds, which would violate the explicit instructions of the prompt. Therefore, the article cannot be generated at this time.

Photobromination Mechanisms

Photobromination of xylenes typically involves the free-radical substitution of hydrogen atoms on the methyl groups. This reaction is initiated by the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•) upon exposure to ultraviolet (UV) light.

The mechanism proceeds via a chain reaction:

Initiation: Br₂ + hν → 2 Br•

Propagation:

A bromine radical abstracts a benzylic hydrogen from one of the methyl groups of this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is a key driving force for the reaction.

The benzylic radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.

Termination: The chain reaction is terminated by the combination of any two radicals, for example, 2 Br• → Br₂.

In the case of this compound, the presence of electron-withdrawing halogen substituents (bromo and fluoro) on the aromatic ring can influence the rate of benzylic hydrogen abstraction. However, the reaction is generally selective for the benzylic positions due to the weaker C-H bonds at these sites compared to the aromatic C-H bonds. libretexts.org Light-mediated bromination of p-xylene with in situ-generated Br₂ has been demonstrated as a viable method. researchgate.net It is expected that photobromination of this compound would lead to the formation of α-bromo and α,α'-dibromo derivatives. While direct bromination of o-xylene is a known preparation method for o-xylylene dibromide, this typically occurs at elevated temperatures. orgsyn.org The use of N-bromosuccinimide (NBS) is a common alternative reagent for achieving benzylic bromination under milder conditions, which can help to avoid ring bromination. libretexts.org

StepReactionDescription
Initiation Br₂ + UV light → 2 Br•Homolytic cleavage of bromine molecule.
Propagation Ar-CH₃ + Br• → Ar-CH₂• + HBrAbstraction of a benzylic hydrogen.
Ar-CH₂• + Br₂ → Ar-CH₂Br + Br•Formation of the product and regeneration of a bromine radical.
Termination 2 Br• → Br₂Combination of two bromine radicals.
Ar-CH₂• + Br• → Ar-CH₂BrCombination of a benzylic radical and a bromine radical.
2 Ar-CH₂• → Ar-CH₂-CH₂-ArDimerization of two benzylic radicals.

Flash Vacuum Pyrolysis (FVP) and Surface-Adsorbed Organometallic Species

Flash vacuum pyrolysis (FVP) is a technique that involves heating a molecule in the gas phase at high temperatures and low pressures for a short duration. wikipedia.orgscripps.edu This unimolecular process can lead to various transformations such as fragmentations, rearrangements, and eliminations. wikipedia.orgias.ac.in For this compound, FVP could potentially lead to the cleavage of the C-Br bonds, which are typically the weakest bonds in the molecule. This would generate aryl radicals, which could then undergo a variety of subsequent reactions, such as intramolecular cyclization or intermolecular coupling.

The high temperatures (typically 200–1000 °C) and short residence times (~ms) of FVP favor unimolecular reactions. scripps.edu Ionic mechanisms are generally not observed under FVP conditions due to the high ionization energies in the absence of a solvent. scripps.edu The reactions are often dominated by cleavage mechanisms, making them oxidative in nature. scripps.edu

When combined with surface-adsorbed organometallic species, the reactivity of the fragments generated during FVP can be altered. The surface can act as a template to direct subsequent reactions or as a catalyst. For instance, if the aryl radicals generated from this compound were to be trapped on a metal surface, this could facilitate the formation of organometallic intermediates, which could then be used in further synthetic transformations.

FVP ParameterDescriptionTypical Range
Temperature The temperature of the hot zone through which the precursor passes.200–1000 °C scripps.edu
Pressure The pressure inside the FVP apparatus.High vacuum (e.g., 10⁻⁶ mbar) ias.ac.in
Residence Time The duration the molecule spends in the hot zone.Milliseconds scripps.edu

Oxidative Coupling Processes

These reactions are often catalyzed by transition metals such as palladium or copper. In a typical palladium-catalyzed coupling reaction (e.g., Suzuki or Ullmann coupling), the C-Br bond of this compound would first undergo oxidative addition to the metal center. The resulting organometallic species could then react with another molecule of the starting material or a different coupling partner to form a new C-C bond.

Oxidative bromination is a related process where an electrophilic bromine species is generated in situ using an oxidant. researchgate.net Various oxidants can be used, including potassium nitrate with aluminum bromide, or Oxone® with ammonium bromide. semanticscholar.orgresearchgate.net These methods can be used for the bromination of both activated and deactivated aromatic compounds. semanticscholar.orgresearchgate.net

Functional Group Interconversions and Derivatizations

The bromo and methyl groups of this compound are versatile functional handles that allow for a wide range of interconversions and derivatizations.

The bromine atoms can be readily converted to other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, they can be replaced with cyano groups (leading to nitriles), amino groups (leading to anilines), or hydroxyl groups (leading to phenols). vanderbilt.eduscribd.com Furthermore, the C-Br bonds can participate in the formation of Grignard reagents or organolithium species, which are powerful intermediates for the formation of new carbon-carbon bonds.

The methyl groups can also be functionalized. As discussed in the photobromination section, the benzylic hydrogens can be substituted with bromine. The resulting benzylic bromides are highly reactive and can undergo nucleophilic substitution reactions to introduce a variety of other functional groups. libretexts.org Oxidation of the methyl groups can lead to the formation of carboxylic acids. libretexts.org

Functional GroupPotential TransformationReagents/Conditions
Bromo Conversion to NitrileCuCN, heat
Conversion to AmineBuchwald-Hartwig amination (Pd catalyst, base, amine)
Conversion to AlcoholStrong base, heat (nucleophilic aromatic substitution) or via boronic ester (Suzuki coupling)
Grignard Reagent FormationMg, ether
Methyl Benzylic BrominationNBS, UV light
Oxidation to Carboxylic AcidKMnO₄, heat

Due to the absence of publicly available experimental spectroscopic data for the specific chemical compound “this compound,” it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided.

Constructing the requested content, which requires specific data points such as Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, and Fourier Transform Infrared (FTIR) vibrational frequencies, would necessitate access to research findings from the synthesis and characterization of this molecule. Extensive searches for such data in scientific literature and chemical databases have not yielded the necessary information for this particular isomer.

Therefore, to uphold the standards of scientific accuracy and avoid the generation of speculative or unsubstantiated information, the article cannot be created at this time.

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly suitable for the analysis of volatile and thermally stable compounds like 2,6-Dibromo-3-fluoro-p-xylene. rsc.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner.

The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint." For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass, as well as a series of fragment ion peaks. The presence of two bromine atoms would create a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks corresponding to combinations of the ⁷⁹Br and ⁸¹Br isotopes.

GC-MS is invaluable for:

Purity Assessment: The chromatogram can reveal the presence of impurities, such as starting materials, byproducts, or other isomers.

Reaction Monitoring: Aliquots can be taken from a reaction mixture to track the consumption of reactants and the formation of the desired product over time.

Table 2: Plausible m/z Fragments for this compound in GC-MS (EI)

m/z Value (approx.)Plausible Ion StructureFragment Lost
282/284/286[C₈H₇Br₂F]⁺Molecular Ion (M⁺)
267/269/271[C₇H₄Br₂F]⁺-CH₃
203/205[C₈H₇BrF]⁺-Br
188/190[C₇H₄BrF]⁺-Br, -CH₃
124[C₈H₇F]⁺-2Br
109[C₇H₄F]⁺-2Br, -CH₃

Note: The presence of two bromine atoms results in a characteristic M, M+2, M+4 isotopic pattern.

High-resolution mass spectrometry (HRMS) is a technique that measures the mass of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). measurlabs.com This precision allows for the determination of a molecule's elemental formula from its exact mass. algimed.com While a standard mass spectrometer might measure the nominal mass of this compound as 284 g/mol , HRMS can distinguish its exact mass from that of other potential compounds with the same nominal mass but different elemental compositions.

The calculated exact mass is based on the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁹F, ⁷⁹Br). researchgate.net By comparing the experimentally measured accurate mass to the calculated exact mass, the elemental formula can be confidently confirmed.

Table 3: Exact Mass Calculation for this compound

FormulaIsotopic CompositionCalculated Exact Mass (Da)
C₈H₇Br₂F¹²C₈ ¹H₇ ⁷⁹Br₂ ¹⁹F₁281.8929

Electrospray ionization (ESI) is a soft ionization technique that typically imparts very little excess energy to the molecule during the ionization process. This results in minimal fragmentation and often produces a spectrum dominated by the molecular ion (or a protonated/adduct version, such as [M+H]⁺ or [M+Na]⁺). When coupled with a time-of-flight (TOF) mass analyzer, which is known for its high mass accuracy and resolution, ESI-TOF becomes a powerful tool for confirming the molecular weight of a compound.

For a molecule like this compound, which might be prone to fragmentation under high-energy EI conditions, ESI-TOF would be an excellent method to clearly identify the molecular ion peak and confirm its molecular weight with high confidence, complementing the structural data obtained from GC-MS.

X-ray Diffraction Analysis for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, an X-ray diffraction study would yield:

Unambiguous Structure: It would confirm the substitution pattern on the aromatic ring, definitively distinguishing it from other isomers.

Precise Geometric Parameters: Accurate measurements of C-C, C-H, C-F, and C-Br bond lengths and the angles between them.

Solid-State Conformation: Information on the orientation of the methyl groups and any subtle distortions of the benzene (B151609) ring from planarity.

Crystal Packing Information: How the individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as halogen bonding or van der Waals forces.

Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction is the definitive method for determining the precise bond lengths and angles of a molecule in the solid state. In the absence of experimental data for this compound, theoretical calculations, such as Density Functional Theory (DFT), offer reliable predictions. A DFT study on the closely related compound 3,6-dibromo-p-xylene provides a strong basis for estimating the geometric parameters of the target molecule. researchgate.net

The introduction of a fluorine atom is expected to induce subtle changes in the molecular geometry. The highly electronegative fluorine atom can influence the bond lengths and angles within the benzene ring. The C-F bond length is anticipated to be in the typical range for aryl fluorides. The C-Br bond lengths are also expected to be consistent with those observed in other brominated aromatic compounds. The bond angles within the benzene ring may show slight distortions from the ideal 120° of a perfect hexagon due to the electronic effects of the various substituents. researchgate.net

Below is a table of predicted bond lengths and angles for this compound, based on DFT calculations of analogous compounds. researchgate.net

Bond/AnglePredicted Value
C-C (aromatic)~1.39 - 1.41 Å
C-Br~1.89 - 1.91 Å
C-F~1.35 - 1.37 Å
C-CH₃~1.50 - 1.52 Å
C-C-C (ring)~118° - 122°
C-C-Br~119° - 121°
C-C-F~118° - 120°
C-C-CH₃~120° - 122°

Note: These values are estimates based on computational data for similar compounds and may vary from experimental results.

Conformational Analysis in the Crystalline State

The conformational landscape of p-xylene (B151628) and its derivatives is relatively simple due to the rigidity of the benzene ring. For this compound, the primary conformational flexibility arises from the rotation of the two methyl groups. In the crystalline state, it is expected that the molecule will adopt a low-energy conformation that minimizes steric hindrance between the methyl hydrogens and the adjacent bromine and fluorine atoms.

Computational studies on p-xylene isomers suggest that they generally have a single stable conformer. researchgate.net For substituted p-xylenes, the orientation of the methyl groups is the main consideration. It is anticipated that in the solid state, the methyl groups of this compound will be staggered with respect to the ortho substituents to minimize steric repulsion. This would result in a relatively planar and rigid molecular conformation within the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. bris.ac.ukresearchgate.net For this compound, a combination of halogen bonds, hydrogen bonds, and π-stacking interactions are expected to dictate the crystal packing.

Key Expected Intermolecular Interactions:

Halogen Bonding (Br···Br, Br···F): Interactions involving the bromine and fluorine atoms are likely to be significant. Bromine atoms, in particular, are known to participate in halogen bonding, where the electropositive region on one bromine atom interacts with an electronegative region on an adjacent molecule. researchgate.net

Hydrogen Bonding (C-H···F, C-H···Br): Weak hydrogen bonds between the hydrogen atoms of the methyl groups and the aromatic ring with the electronegative fluorine and bromine atoms of neighboring molecules are also anticipated. nih.gov

π–π Stacking: The planar aromatic rings can stack on top of each other, leading to attractive π–π interactions that contribute to the stability of the crystal structure. nih.gov

Hirshfeld surface analysis of similar brominated aromatic compounds often reveals the prevalence of H···Br and Br···Br contacts, indicating their importance in the crystal packing. bris.ac.ukresearchgate.net The two-dimensional fingerprint plots derived from this analysis provide a quantitative breakdown of the different types of intermolecular contacts.

Below is a hypothetical table summarizing the likely contributions of various intermolecular contacts to the crystal packing of this compound, based on studies of analogous molecules. researchgate.netnih.gov

Intermolecular ContactExpected Contribution
H···HHigh
H···Br/Br···HSignificant
H···F/F···HModerate
C···H/H···CModerate
Br···BrPossible
C···C (π-stacking)Possible

The interplay of these various intermolecular forces will ultimately determine the specific crystal packing motif, influencing properties such as melting point, solubility, and crystal morphology.

Computational Chemistry and Theoretical Investigations of 2,6 Dibromo 3 Fluoro P Xylene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules. By employing functionals such as B3LYP, it is possible to accurately model and predict various chemical phenomena.

The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. For halogenated p-xylene (B151628) derivatives, this optimization is typically performed using DFT methods, such as with the GAUSSIAN 09 software package. researchgate.net

For the analog, 3,6-dibromo-p-xylene, a detailed analysis of bond lengths and angles has been performed. It was observed that the substitution of halogens on the p-xylene ring influences the bond angles. researchgate.net As the size of the halogen atom increases, the effect on the bond angles is reduced. researchgate.net The optimized geometrical parameters for 3,6-dibromo-p-xylene provide a foundational expectation for the structural characteristics of 2,6-Dibromo-3-fluoro-p-xylene.

Table 1: Selected Optimized Bond Lengths (Å) for 3,6-dibromo-p-xylene
BondLength (Å)
Table 2: Selected Optimized Bond Angles (°) for 3,6-dibromo-p-xylene
AngleDegree (°)

Data for the tables above would be populated from specific computational outputs for 3,6-dibromo-p-xylene if available in the cited sources.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. researchgate.net

In the study of halogenated p-xylenes, it was found that 3,6-dibromo-p-xylene acts as the best electron acceptor (electrophile) among the studied analogs, which also included p-xylene, 3,6-difluoro-p-xylene, and 3,6-dichloro-p-xylene. researchgate.net This suggests a relatively low LUMO energy for the dibrominated compound. The trend in chemical reactivity showed decreasing reactivity and increasing stability from the dibromo-substituted to the unsubstituted p-xylene. researchgate.net This implies that this compound is also likely to be a reactive species with a relatively small HOMO-LUMO gap.

Table 3: FMO Energies and HOMO-LUMO Gap for 3,6-dibromo-p-xylene
ParameterEnergy (eV)

Data for the table above would be populated from specific computational outputs for 3,6-dibromo-p-xylene if available in the cited sources.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of a molecule. For halogenated p-xylenes, NBO analysis has revealed significant intramolecular hyperconjugative interactions that are responsible for stabilizing the compounds. researchgate.net

Electrostatic Potential Surface (ESP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites of electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For halogenated benzenes, ESP maps show that the π-electron density in fluorobenzene is greater than in chlorobenzene and bromobenzene, highlighting the π-donating property of fluorine. walisongo.ac.id In contrast, the halogen atom in bromobenzene can be positively charged, leading to a more negative charge on the ipso carbon. walisongo.ac.id In this compound, one would expect a complex ESP map reflecting the competing electronic effects of the substituents. The fluorine atom would likely increase the negative potential on the aromatic ring through resonance, while the bromine atoms would have a more nuanced effect. The regions around the hydrogen atoms of the methyl groups would likely exhibit a positive potential.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.

Predicting NMR chemical shifts using quantum chemical methods, particularly DFT, has become a standard practice in structural elucidation. For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of particular interest.

The prediction of ¹⁹F chemical shifts for fluorinated aromatic compounds can be achieved with good accuracy using DFT methods like B3LYP with appropriate basis sets such as 6-31+G(d,p). nih.gov The use of scaling factors derived from a curated dataset of known compounds can further improve the accuracy of these predictions. nih.gov For this compound, a computational approach would involve geometry optimization followed by the calculation of the magnetic shielding tensors. The presence of heavy bromine atoms could necessitate the inclusion of relativistic effects for highly accurate predictions. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for the experimental confirmation of the molecule's structure.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing deep insights into the molecular structure, bonding, and thermodynamic properties of a compound. For this compound, these calculations are typically performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.

The standard approach involves geometry optimization of the molecule to find its lowest energy conformation. Following optimization, harmonic vibrational frequencies are calculated. This is achieved by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms and then diagonalizing the mass-weighted Hessian matrix. These calculations are often performed using specific quantum chemistry software packages like GAUSSIAN. sciprofiles.com

A common functional used for such tasks is B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects, essential for molecules containing halogens with their numerous lone-pair electrons. ijrte.orgresearchgate.net The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data (typically from FT-IR and FT-Raman spectroscopy), the calculated frequencies are uniformly scaled by an empirical factor. nih.gov

To aid in the assignment of complex spectra, a Potential Energy Distribution (PED) analysis is conducted using software such as VEDA. sciprofiles.com This analysis partitions the vibrational modes into contributions from individual internal coordinates (stretching, bending, torsion), allowing for an unambiguous assignment of each calculated frequency to a specific molecular motion. sciprofiles.com

For this compound, the vibrational spectrum can be analyzed in terms of characteristic group frequencies:

C-H Vibrations : The aromatic C-H stretching modes are expected in the 3000-3100 cm⁻¹ region. ijrte.org The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations typically between 2850 and 3000 cm⁻¹. C-H in-plane bending and out-of-plane bending modes appear at lower frequencies.

C-C Vibrations : Aromatic C-C stretching vibrations give rise to a series of bands in the 1400-1650 cm⁻¹ region. ijrte.org

C-Halogen Vibrations : The C-F and C-Br stretching modes are highly dependent on their position on the ring. The C-F stretch is typically found in the 1200-1350 cm⁻¹ range, while the heavier C-Br bonds vibrate at much lower frequencies, usually below 600 cm⁻¹.

Methyl Group Vibrations : Besides stretching, the methyl groups have characteristic scissoring, rocking, wagging, and twisting modes.

The substitution pattern significantly influences the vibrational frequencies. Studies on similar halogenated xylenes have shown that as the size and mass of the halogen substituent increase, the C-X stretching frequency decreases. nih.gov Furthermore, halogen substitution can alter the bond angles of the aromatic ring. sciprofiles.com

Table 1: Predicted Characteristic Vibrational Modes for this compound Predicted values are based on typical ranges for similar halogenated aromatic compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3100Weak-Medium
Methyl C-H Asymmetric Stretch2950 - 2990Medium-Strong
Methyl C-H Symmetric Stretch2860 - 2900Medium
Aromatic C=C Stretch1450 - 1620Medium-Strong (Multiple Bands)
C-F Stretch1200 - 1350Strong
C-Br Stretch450 - 600Medium-Strong

UV-Vis Absorption Spectra Prediction (if applicable to chromophoric derivatives)

While this compound itself is not a strong chromophore, its UV-Vis absorption properties can be predicted computationally, and this becomes particularly relevant for designing derivatives with specific optical properties. The prediction of electronic absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com

The methodology involves first obtaining the optimized ground-state geometry of the molecule (as in vibrational calculations). Then, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states. These energies and their corresponding oscillator strengths (a measure of the transition probability) are used to simulate the UV-Vis spectrum. researchgate.net

For aromatic compounds like substituted xylenes, the primary electronic transitions are typically π → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the nature and position of substituents on the aromatic ring.

Halogen Substituents : Bromine and fluorine atoms have competing effects. Their inductive effect (-I) withdraws electron density from the ring, which can lower the energy of the molecular orbitals. Conversely, their mesomeric effect (+M) donates electron density from their lone pairs into the π-system, raising the energy of the highest occupied molecular orbital (HOMO). For fluorine, the inductive effect is strong, while for bromine, the greater polarizability and orbital overlap can lead to more significant mesomeric effects.

Methyl Groups : Methyl groups are weakly activating and electron-donating through hyperconjugation, typically causing a small red shift (bathochromic shift) in the absorption bands compared to unsubstituted benzene (B151609).

To create chromophoric derivatives, one might introduce auxochromic (e.g., -NH₂, -OH) or chromophoric (e.g., -NO₂, -C=O) groups to the parent molecule. TD-DFT calculations on such derivatives would be essential to predict how the substitution pattern of this compound influences the intramolecular charge transfer (ICT) characteristics and the resulting λ_max of the chromophore. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), is crucial for achieving accurate predictions that correlate well with experimental spectra. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational Investigation of Halogen-Exchange Pathways

The bromine atoms in this compound are susceptible to replacement through halogen-exchange reactions, which are synthetically important. Computational modeling provides a powerful tool to elucidate the mechanisms of these transformations. A primary pathway for such a reaction is Nucleophilic Aromatic Substitution (SₙAr).

The SₙAr mechanism can proceed through two main pathways: a classical two-step addition-elimination mechanism involving a stable Meisenheimer complex, or a concerted mechanism (cSₙAr) that proceeds through a single transition state. nih.govlibretexts.org Computational investigations can distinguish between these pathways.

The modeling process involves:

Reactant and Product Optimization : The geometries of the aryl halide, the incoming nucleophile (e.g., F⁻, I⁻), and the final products are optimized.

Transition State (TS) Search : Using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, the transition state structure connecting reactants and products (for a concerted reaction) or intermediates (for a stepwise reaction) is located. nih.gov

Frequency Calculation : A frequency calculation on the located TS structure is performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is run to follow the reaction path downhill from the transition state to ensure it connects the intended reactants and products (or intermediates).

For this compound, the presence of the electron-donating methyl groups generally disfavors the classical SₙAr mechanism, which is accelerated by electron-withdrawing groups. wikipedia.org However, the fluorine atom's strong inductive effect provides some electron withdrawal. Computational studies would be crucial to determine the activation energy barrier and assess the viability of such a reaction. DFT calculations could model the potential energy surface, revealing whether a stable Meisenheimer intermediate exists or if the reaction avoids this intermediate via a concerted pathway. nih.gov

Energetics and Kinetics of Radical and Ionic Reactions

Computational chemistry is instrumental in determining the energetics (reaction enthalpies, activation energies) and kinetics (rate constants) of reactions involving this compound.

Radical Reactions: A key radical reaction for this molecule is hydrogen abstraction from one of the two methyl groups. This is often an initiation step in combustion or autoxidation processes. nih.gov High-level computational methods, such as the Complete Basis Set (CBS-QB3) method, can be used to accurately calculate the energetics of these reactions. mdpi.com The process involves modeling the reaction: Ar-CH₃ + •R → Ar-CH₂• + H-R (where Ar is the substituted phenyl ring and •R is an abstracting radical like •H, •OH, or •CH₃).

The key steps are:

Optimization of reactants, the benzylic radical product (Ar-CH₂•), and the transition state.

Calculation of the activation energy (Eₐ), which is the energy difference between the transition state and the reactants.

Use of Transition State Theory (TST) to calculate the rate constant (k) as a function of temperature, often including corrections for quantum tunneling. mdpi.com

Studies on xylene isomers have shown that the C-H bond energies on the methyl groups are critical in determining reactivity. mdpi.com

Ionic Reactions: Electrophilic Aromatic Substitution (EAS) is a fundamental ionic reaction for benzene derivatives. For this compound, an incoming electrophile could substitute the remaining ring hydrogen. The mechanism involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgfiveable.me

Computational modeling can map the potential energy surface for this two-step process:

Step 1 (Rate-determining) : Attack of the electrophile on the aromatic ring to form the arenium ion intermediate. The transition state leading to this intermediate is calculated to find the activation energy.

Step 2 : Loss of a proton (H⁺) to restore aromaticity. This step typically has a very low activation barrier.

The directing effects of the existing substituents are paramount. The two methyl groups are ortho, para-directing and activating. The bromine atoms are deactivating but also ortho, para-directing. The fluorine atom has a strong deactivating inductive effect but is also ortho, para-directing. nih.govresearchgate.net DFT calculations of the relative energies of the possible arenium ion intermediates would be used to predict the regioselectivity of the reaction.

Table 2: Hypothetical Calculated Energetics for Key Reaction Steps (kcal/mol) Values are illustrative for comparison of computational targets.

Reaction TypeProcessCalculated ParameterHypothetical Value (kcal/mol)
Radical AbstractionH-abstraction from CH₃ by •OHActivation Energy (Eₐ)~2 - 5
Radical AbstractionH-abstraction from CH₃ by •OHReaction Enthalpy (ΔH)~ -25
Electrophilic SubstitutionFormation of Arenium Ion (Nitration)Activation Energy (Eₐ)~15 - 20
Nucleophilic SubstitutionConcerted Br/I Exchange (cSₙAr)Activation Energy (Eₐ)~25 - 30

Solvent Effects in Reaction Simulations

Solvent can dramatically influence reaction mechanisms, rates, and equilibria. Computational models account for these effects in two primary ways:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. smf.mx The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged or polar reactants, intermediates, and transition states relative to one another. youtube.com

Explicit Solvation Models : In this approach, a number of individual solvent molecules are included directly in the calculation, typically surrounding the solute in one or more solvation shells. This method can capture specific short-range interactions like hydrogen bonding, which are missed by implicit models. However, it is computationally very expensive due to the increased number of atoms and the need to sample many different solvent configurations.

For reactions of this compound, the choice of solvent can alter the reaction pathway. For example, in SₙAr reactions, polar solvents can stabilize the charged Meisenheimer complex, potentially favoring a stepwise mechanism over a concerted one. nih.gov For Sₙ1-type reactions, polar protic solvents are crucial for stabilizing the formation of a carbocation and the leaving group. cbseacademic.nic.in In radical reactions, solvent effects are often less pronounced but can still influence reaction barriers through polarity and cage effects. chemrxiv.org Computational studies must therefore select an appropriate solvation model to accurately reflect the experimental conditions and predict the kinetic and thermodynamic outcomes of the reaction in solution. youtube.com

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their activity or physical properties. ecetoc.org While often applied to biological activity, the QSAR framework is equally powerful for designing compounds with desired physicochemical properties, thus avoiding biological endpoints.

For a series of compounds related to this compound (e.g., other halogenated xylenes), a QSPR model could be developed to predict properties relevant to materials science or process chemistry, such as boiling point, solubility, or chromatographic retention time. semanticscholar.org

The development of a QSAR/QSPR model follows several key steps:

Data Set Collection : A training set of molecules with known, accurately measured property values is assembled.

Descriptor Calculation : For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure. nih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find a mathematical equation that best correlates a subset of the calculated descriptors with the measured property. nih.gov

Validation : The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a separate test set of compounds not used in model creation. nih.gov

Relevant Molecular Descriptors: For halogenated aromatic compounds, descriptors can be categorized as:

0D/1D : Molecular weight, atom counts, bond counts.

2D : Topological indices (e.g., Kier & Hall connectivity indices), electronic descriptors (related to partial charges), and constitutional descriptors.

3D : Descriptors derived from the 3D molecular geometry, such as molecular volume, surface area, and WHIM descriptors (which encode information about molecular size, shape, and symmetry). tandfonline.com

Quantum-Chemical : Calculated properties like HOMO/LUMO energies, the HOMO-LUMO gap, dipole moment, and polarizability. cadaster.eu

By developing a robust QSPR model, chemists can screen virtual libraries of related compounds and prioritize the synthesis of candidates predicted to have optimal properties for a specific non-biological application, such as use as a solvent, flame retardant, or synthetic intermediate. ecetoc.org

Basis Set Selection and Computational Method Validation

The accuracy of computational chemistry studies heavily relies on the judicious selection of a basis set and the validation of the chosen computational method. For a molecule such as this compound, which contains heavy atoms like bromine, the choice of basis set is particularly critical to accurately describe the electronic structure.

In theoretical studies of similar halogenated aromatic compounds, a variety of basis sets and computational methods have been employed. For instance, in the study of halobenzenes and xylenes, geometry optimization and frequency calculations have been performed using Hartree-Fock (HF), Density Functional Theory (B3LYP), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) levels of theory, often in conjunction with the 6-311++G(d,p) basis set nih.gov. This basis set is a type of split-valence basis set that provides a good balance between accuracy and computational cost for many organic molecules.

For related phenolic compounds, such as 2,6-dichloro-4-fluoro phenol, the 6-311+G(d,p) basis set has been utilized with both DFT (B3LYP) and Hartree-Fock (HF) methods to determine the optimal molecular geometry and analyze properties like the Mulliken charge distribution karazin.ua. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution in molecules with electronegative atoms like fluorine and bromine.

In computational studies of halogenated p-xylenes, including 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene, and 3,6-dibromo-p-xylene, Density Functional Theory (DFT) has been a common choice for investigating their properties nih.govresearcher.life. DFT methods, such as B3LYP, offer a good compromise between computational expense and accuracy in capturing electron correlation effects. The validation of the chosen method often involves comparing calculated properties, such as vibrational frequencies or geometric parameters, with experimental data where available. However, for many novel or specific compounds like this compound, experimental data for direct validation may be scarce. In such cases, consistency across different levels of theory and basis sets can provide confidence in the computational results.

The selection of an appropriate basis set and computational method is a crucial first step in any theoretical investigation. The table below summarizes computational approaches used for molecules structurally related to this compound, which can serve as a guide for future computational studies on this specific compound.

Compound FamilyComputational MethodsBasis Sets
Halobenzenes and XylenesHF, B3LYP, MP2, CCSD6-311++G(d,p)
Halogenated p-xylenesDFTNot specified
Substituted PhenolsDFT (B3LYP), HF6-311+G(d,p)

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the applications of the chemical compound This compound in the areas outlined in your request.

The search did not yield any specific data, research findings, or examples of "this compound" being used as a precursor for:

Complex Polyaromatic Hydrocarbons and Heterocycles

Substituted Benzocyclobutenes and Related Fused Rings

Novel Diaryne Equivalents

Furthermore, no information was found regarding its application as a building block for:

High Thermal Stability Polymers

Conjugated Polymer Backbones for Electronic Materials

Dendrimeric Architectures

While general methodologies exist for the synthesis of these advanced materials, and research has been conducted on structurally related compounds (such as other isomers of dibromo-p-xylene or different fluorinated monomers), there is no specific information available that directly pertains to "this compound."

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed findings while strictly adhering to the specified subject compound and outline.

Applications in Advanced Organic Synthesis and Materials Science

Role in Catalyst Development and Ligand Design (e.g., in cross-coupling catalysis)

The development of highly efficient and selective catalysts is a central theme in modern organic chemistry, with palladium-catalyzed cross-coupling reactions being a particularly prominent area of research. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the metal center. Bulky and electron-rich phosphine (B1218219) ligands, for instance, have been shown to significantly enhance the catalytic activity of palladium complexes in challenging cross-coupling reactions.

While direct examples of catalyst ligands synthesized from 2,6-Dibromo-3-fluoro-p-xylene are not extensively documented in mainstream literature, its structure is highly suggestive of its potential as a precursor for novel phosphine ligands. The presence of two bromine atoms allows for stepwise or double lithiation, followed by quenching with a phosphorus electrophile, such as chlorodiphenylphosphine, to introduce phosphine moieties.

The resulting hypothetical ligand, a 2,6-bis(diphenylphosphino)-3-fluoro-p-xylene, would possess several desirable features for a high-performance ligand:

Steric Bulk: The two methyl groups and the diphenylphosphino groups on the xylene backbone would create a sterically hindered environment around the metal center. This bulk can promote the reductive elimination step in the catalytic cycle and stabilize the active catalytic species.

Electron-Richness: The phosphine groups are electron-donating, which can increase the electron density on the metal center, facilitating the oxidative addition of substrates.

Fluorine Substitution: The fluorine atom, being highly electronegative, would inductively withdraw electron density from the aromatic ring. This electronic perturbation could fine-tune the ligand's properties, potentially influencing the catalyst's stability, selectivity, and reactivity in specific cross-coupling reactions.

The general synthetic approach to such ligands would likely involve a halogen-metal exchange reaction followed by reaction with a phosphorus electrophile. The reaction conditions would need to be carefully controlled to achieve the desired degree of substitution.

Below is a table outlining the hypothetical properties of a ligand derived from this compound compared to a well-established bulky phosphine ligand, XPhos.

FeatureHypothetical Ligand (from this compound)XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Core Structure Fluorinated p-xylene (B151628)Biphenyl
Phosphine Substituents DiphenylDicyclohexyl
Key Steric Groups Two methyl groupsThree isopropyl groups
Electronic Feature Inductive effect from fluorineElectron-donating isopropyl groups
Potential Application Fine-tuning of catalytic activity in cross-coupling reactionsBroadly used in various cross-coupling reactions

Fine Chemical Synthesis: Intermediates for Specialty Chemicals

The term "specialty chemicals" encompasses a wide range of complex molecules that are produced in smaller quantities for specific applications, including pharmaceuticals, agrochemicals, and advanced materials. Halogenated aromatic compounds are crucial intermediates in the synthesis of many such chemicals due to the versatility of the carbon-halogen bond in forming new carbon-carbon and carbon-heteroatom bonds.

This compound, with its multiple reactive sites, serves as a valuable scaffold for the construction of more complex molecules. The differential reactivity of the bromine atoms, potentially influenced by the electronic effect of the fluorine atom and the steric hindrance from the methyl groups, could allow for selective functionalization.

One of the primary applications of such di-bromo compounds is in sequential cross-coupling reactions. For instance, a first Suzuki or Stille coupling could be performed at one of the bromine positions, followed by a different coupling reaction at the second bromine. This stepwise approach allows for the controlled introduction of different functional groups, leading to the synthesis of unsymmetrical biaryl or more complex aromatic structures.

The fluorine atom in the resulting products can impart desirable properties, such as:

Increased metabolic stability: In medicinal chemistry, the introduction of fluorine can block sites of metabolism, prolonging the biological half-life of a drug candidate.

Enhanced binding affinity: The strong C-F bond can lead to favorable interactions with biological targets.

Modified lipophilicity: Fluorine substitution can alter the solubility and transport properties of a molecule.

The following table provides a hypothetical synthetic sequence starting from this compound to a potential specialty chemical intermediate.

StepReaction TypeReactantsProductPotential Application of Product
1 Suzuki CouplingThis compound, Arylboronic acid, Pd catalyst2-Aryl-6-bromo-3-fluoro-p-xyleneIntermediate for further functionalization
2 Buchwald-Hartwig AminationProduct from Step 1, Amine, Pd catalyst2-Aryl-6-amino-3-fluoro-p-xylene derivativePrecursor for bioactive molecules
3 Further derivatizationProduct from Step 2Complex poly-functionalized aromatic compoundBuilding block for pharmaceuticals or organic electronics

This sequential functionalization highlights the utility of this compound as a versatile starting material for accessing a diverse range of complex molecules with potential applications in various fields of advanced materials and medicinal chemistry.

Future Research Directions and Unexplored Avenues

Development of Highly Regioselective and Stereoselective Synthetic Methods

A promising avenue lies in the exploration of directed ortho-metalation (DoM) strategies. By utilizing the directing capabilities of the fluorine and methyl groups, it may be possible to achieve selective bromination at the 2 and 6 positions of a 3-fluoro-p-xylene precursor. Furthermore, enzymatic or bio-catalytic approaches could offer unparalleled regioselectivity. For instance, engineered halogenase enzymes could potentially introduce bromine atoms at specific positions on the aromatic ring under mild conditions.

Potential Synthetic Strategy Key Advantages Research Focus
Directed ortho-Metalation (DoM)High regioselectivity, functional group toleranceOptimization of directing groups and reaction conditions.
Halogen Dance ReactionsAccess to thermodynamically disfavored isomersMechanistic studies to control rearrangement pathways.
Enzymatic HalogenationHigh specificity, environmentally benignDiscovery and engineering of suitable halogenase enzymes.

Exploration of Novel Catalytic Transformations for 2,6-Dibromo-3-fluoro-p-xylene

The two bromine atoms in this compound are prime handles for a variety of catalytic cross-coupling reactions, opening the door to a vast chemical space of novel derivatives. Future work should focus on leveraging modern catalysis to transform this compound into valuable building blocks and functional materials.

Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce aryl, alkynyl, and amino groups, respectively. The differential reactivity of the two C-Br bonds, potentially influenced by the electronic effects of the fluorine and methyl groups, could be exploited for sequential, selective functionalization. Copper-catalyzed reactions also present a viable and more sustainable alternative to palladium-based methods for C-C and C-heteroatom bond formation.

Advanced Mechanistic Insights into Halogen-Mediated Reactivity

A deep understanding of the reactivity of this compound is crucial for its rational application in synthesis. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl groups, along with the steric hindrance imposed by the two bromine atoms, creates a complex electronic and steric environment.

Future research should employ a combination of experimental and computational methods to elucidate reaction mechanisms. Kinetic studies, in situ spectroscopic monitoring, and the isolation of reaction intermediates will provide valuable experimental data. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. A particular area of interest would be to understand the potential for halogen bonding interactions to influence the reactivity and self-assembly of this molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space accessible from this compound, the integration of its synthesis and derivatization with flow chemistry and automated platforms is essential. nih.gov Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless multi-step syntheses. mdpi.com

An automated synthesis platform could be developed to rapidly screen a wide range of reaction conditions and coupling partners. This high-throughput approach would generate large datasets that could be used to train machine learning algorithms to predict optimal reaction outcomes, thus accelerating the discovery of new derivatives with desired properties.

Technology Application to this compound Potential Benefits
Flow ChemistrySynthesis and purification of the parent compound and its derivatives.Improved safety, scalability, and process control. nih.gov
Automated SynthesisHigh-throughput screening of cross-coupling reactions.Rapid library generation and optimization of reaction conditions.
Machine LearningPredictive modeling of reaction outcomes and material properties.Accelerated discovery of novel functional molecules.

Application in the Synthesis of Emerging Functional Materials

The unique substitution pattern of this compound makes it an attractive building block for a variety of functional materials. The rigid, planar core, combined with the potential for extensive functionalization, could be leveraged to create novel organic electronic materials, polymers, and porous frameworks.

For instance, derivatives of this compound could be investigated as organic semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of fluorine can enhance the electron-accepting properties and improve the stability of organic electronic materials. Furthermore, the dibromo functionality allows for the synthesis of conjugated polymers with tunable electronic and optical properties. The use of p-xylene (B151628) derivatives as precursors for chemical vapor deposition (CVD) could also be explored to create novel thin films.

Advanced Computational Prediction of Reactivity and Material Properties

Computational chemistry can play a pivotal role in guiding the future research directions for this compound. dntb.gov.ua Quantum chemical calculations can be used to predict a range of properties, from the reactivity of the C-Br bonds to the electronic and optical properties of its derivatives.

DFT calculations can be used to determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing organic electronic materials. dntb.gov.ua Molecular dynamics simulations can be employed to predict the solid-state packing and morphology of materials derived from this compound, which are critical for their performance in devices. These computational predictions can help to prioritize synthetic targets and reduce the experimental effort required for the discovery of new high-performance materials.

Computational Method Predicted Property Relevance
Density Functional Theory (DFT)HOMO/LUMO energies, bond dissociation energies, reaction barriers.Prediction of electronic properties and chemical reactivity. dntb.gov.ua
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra.Design of materials with specific optical properties.
Molecular Dynamics (MD)Solid-state packing, morphology, and charge transport properties.Prediction of device performance for organic electronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.